2,2',6,6'-Tetrachlorobiphenyl

Biotransformation Cytochrome P450 Xenobiotic Metabolism

2,2',6,6'-Tetrachlorobiphenyl (PCB 54, CAS 15968-05-5) is a fully ortho-substituted, non-coplanar polychlorinated biphenyl (PCB) congener. This synthetic chlorinated hydrocarbon is one of 209 possible PCB congeners, distinguished by the absence of para- or meta-chlorine substitutions on its biphenyl rings.

Molecular Formula C12H6Cl4
Molecular Weight 292.0 g/mol
CAS No. 15968-05-5
Cat. No. B1221728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',6,6'-Tetrachlorobiphenyl
CAS15968-05-5
Synonyms2,2',6,6'-TCB
2,2',6,6'-tetrachlorobiphenyl
Molecular FormulaC12H6Cl4
Molecular Weight292.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
InChIKeyPXAGFNRKXSYIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.08e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',6,6'-Tetrachlorobiphenyl (PCB 54, CAS 15968-05-5) – Congener-Specific Procurement for Mechanistic Toxicology and Environmental Fate Studies


2,2',6,6'-Tetrachlorobiphenyl (PCB 54, CAS 15968-05-5) is a fully ortho-substituted, non-coplanar polychlorinated biphenyl (PCB) congener [1]. This synthetic chlorinated hydrocarbon is one of 209 possible PCB congeners, distinguished by the absence of para- or meta-chlorine substitutions on its biphenyl rings [2]. Unlike coplanar or mono-ortho-substituted PCBs, PCB 54's unique substitution pattern confers a distinct set of biochemical interactions, notably its estrogenic activity, selective cytochrome P450 (CYP) enzyme inhibition profile, and characteristic biotransformation kinetics [1].

2,2',6,6'-Tetrachlorobiphenyl (PCB 54): Why Congener Identity Dictates Experimental Outcome


PCBs are not interchangeable; their toxicological, metabolic, and environmental behaviors are congener-specific and dictated by the number and position of chlorine substitutions [1]. Studies directly comparing symmetrical tetrachlorobiphenyls demonstrate that a change in chlorination pattern from para/meta (e.g., PCB 47, 52, 77) to full ortho-substitution (PCB 54) fundamentally alters CYP enzyme binding, inhibition potency, and receptor-mediated activities [REFS-1, REFS-2]. Substituting a different congener will yield irreproducible results and invalidate mechanistic conclusions in studies of estrogenicity, CYP enzyme inhibition, or biotransformation [3].

2,2',6,6'-Tetrachlorobiphenyl (PCB 54): Quantified Differentiation for Congener Selection


Selective CYP2B-Mediated Metabolism Defines PCB 54's Biotransformation Profile

PCB 54 exhibits a unique, CYP2B1-selective metabolism profile. In contrast to its primary CYP interaction, the rate of monohydroxyl metabolite formation is 5.9 pmol/min/pmol CYP with recombinant CYP2B1, while metabolism by CYP3A1 is negligible at 0.03 pmol/min/pmol CYP [1]. This >196-fold difference in metabolic rate between the two CYP isoforms is a defining feature, making PCB 54 a valuable probe substrate for distinguishing CYP2B-mediated from CYP3A-mediated biotransformation in in vitro systems [1].

Biotransformation Cytochrome P450 Xenobiotic Metabolism

PCB 54 Uniquely Lacks EROD/MROD Inhibitory Activity While Potently Inhibiting BROD

PCB 54 demonstrates a dichotomous inhibitory profile against CYP-mediated alkoxyresorufin O-dealkylase activities. While it completely lacks inhibitory activity against MROD and EROD (Ki > 100 μM), it is a potent inhibitor of BROD activity with a Ki of 100 nM [1]. This contrasts sharply with coplanar PCB 77, which potently inhibits EROD (Ki = 46 nM) and MROD (Ki = 10 nM) but does not inhibit BROD [1]. Non-coplanar PCB 47 and PCB 52 inhibit all three activities to varying extents [1]. This distinct 'on/off' pattern for specific CYP-mediated activities makes PCB 54 a unique tool for dissecting CYP1A versus CYP2B-dependent pathways [2].

Enzyme Inhibition Cytochrome P450 Mechanistic Toxicology

Enhanced CYP Spectral Binding Efficiency Distinguishes PCB 54 from Other Symmetrical Tetrachlorobiphenyls

Among four symmetrical tetrachlorobiphenyl congeners (PCBs 47, 52, 54, 77), PCB 54 demonstrates the highest binding efficiency to hepatic microsomal CYP enzymes, as evidenced by the largest spectral absorbance change in a type I binding assay [1]. While quantitative binding constants (Kd) are not reported, the study explicitly states that 'the largest absorbance change and highest binding efficiency were observed with PCB 54, the most non-coplanar congener tested' [1]. This indicates a greater degree of CYP interaction compared to the other tetrachlorobiphenyls under identical experimental conditions [1].

Enzyme Kinetics Spectroscopy Cytochrome P450

Validated Estrogenic Activity In Vitro and In Vivo Sets PCB 54 Apart from Non-Estrogenic Ortho-PCBs

PCB 54 is estrogenic in both the MCF-7 human breast cancer cell focus assay (in vitro) and the rat uterotropic assay (in vivo) [1]. At a concentration of 5 μM, PCB 54 elicits a significant estrogenic response in MCF-7 cells, which is inhibited by the estrogen receptor antagonist LY156758, confirming an ER-dependent mechanism [1]. This contrasts with many other ortho-substituted PCBs, which generally lack estrogenic activity [1]. The estrogenicity is attributed to a metabolite, 4-OH-2,6,2',6'-TCB, which is 10-fold more potent than the parent compound in the MCF-7 assay [1].

Endocrine Disruption Estrogenicity In Vitro/In Vivo Correlation

Quantifiable Gamma-Radiolytic Dechlorination Efficacy for Environmental Remediation Studies

PCB 54 in transformer oil can be completely dechlorinated (>99% destruction) using gamma irradiation at a dose of 200 kGy, without degrading the oil matrix [1]. This quantitative dose-response relationship provides a benchmark for radiolytic remediation processes. The dechlorination proceeds through a stepwise degradation pathway: PCB 54 → trichloro- → dichloro- → monochlorobiphenyls → biphenyl and inorganic chloride [1].

Environmental Remediation Radiolysis Dechlorination

High-Value Application Scenarios for 2,2',6,6'-Tetrachlorobiphenyl (PCB 54) Procurement


Mechanistic Studies of CYP2B-Selective Metabolism and Inhibition

PCB 54 is the congener of choice for investigating CYP2B-mediated biotransformation pathways. Its exceptionally high rate of metabolism by CYP2B1 (5.9 pmol/min/pmol) compared to CYP3A1 (0.03 pmol/min/pmol) [1] and its selective inhibition of BROD (Ki = 100 nM) with no effect on EROD/MROD [2] provide a uniquely clean pharmacological tool. This selectivity eliminates the confounding cross-reactivity seen with other tetrachlorobiphenyls, enabling unambiguous dissection of CYP2B-specific contributions in complex biological matrices.

Estrogen Receptor-Mediated Endocrine Disruption Assays

As a prototypical ortho-substituted PCB with validated estrogenic activity in both in vitro (MCF-7 focus assay at 5 μM) and in vivo (rat uterotropic) models [3], PCB 54 serves as an essential positive control and reference compound in endocrine disruption research. Its ER-dependent mechanism, confirmed by antagonist reversal, makes it a critical standard for calibrating assays designed to detect non-steroidal estrogenic contaminants in environmental and biological samples.

Cytochrome P450 Enzyme Binding and Spectral Interaction Studies

PCB 54 exhibits the highest CYP binding efficiency among symmetrical tetrachlorobiphenyls, producing the largest spectral absorbance change in type I difference spectra [4]. This property renders it the optimal congener for developing and validating spectroscopic methods to quantify PCB-CYP interactions, for competitive displacement assays, and for structure-activity relationship (SAR) studies exploring the molecular determinants of ligand binding to CYP enzymes.

Benchmarking Radiolytic and Advanced Oxidation Remediation Technologies

The quantitative dechlorination of PCB 54 in transformer oil by gamma irradiation (>99% at 200 kGy, 0.27 mg/g initial concentration) [5] provides a well-defined benchmark for evaluating novel remediation technologies. Researchers and engineers can use PCB 54-spiked matrices to compare the efficacy of alternative methods (e.g., electron beam, photocatalysis, bioremediation) against a characterized, dose-dependent destruction profile.

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